

# Expression Profile of PRC1's Core Component: RING1B (RNF2)

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Compound of Interest		
Compound Name:	PRC1 ligand 1	
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RING1B is ubiquitously expressed across a wide range of human tissues and cell types, although its levels can differ substantially. This widespread expression underscores its fundamental role in gene regulation. In contrast, its homolog RING1A (RNF1) shows a more restricted and generally lower expression pattern. The highest levels of RING1B protein are often observed in the testis, bone marrow, and lymphoid tissues.

#### **Quantitative mRNA Expression Data**

The following table summarizes the transcript per million (TPM) values for RNF2 (the gene encoding RING1B) across various human cell lines, providing a comparative overview of its mRNA expression levels. Data is derived from RNA-sequencing analyses.



Cell Line	Cell Type	RNF2 Expression (TPM)
A-431	Epidermoid Carcinoma	25.8
U-2 OS	Osteosarcoma	35.9
U-251 MG	Glioblastoma	32.1
MCF7	Breast Adenocarcinoma	28.5
K-562	Chronic Myelogenous Leukemia	45.1
HEK 293	Embryonic Kidney	38.4
HUVEC TERT2	Endothelial	29.3
SH-SY5Y	Neuroblastoma	36.7

Data sourced from the Human Protein Atlas consensus dataset.

#### **Quantitative Protein Expression Data**

Protein expression levels of RING1B have been quantified in various cell lines using mass spectrometry. The data, presented as intensity-based absolute quantification (IBAQ) values, confirms the ubiquitous expression of the protein.

Cell Line	Cell Type	RING1B Protein Expression (log10 IBAQ)
A-431	Epidermoid Carcinoma	5.49
GAMG	Glioblastoma	5.81
K-562	Chronic Myelogenous Leukemia	5.51
U-2 OS	Osteosarcoma	5.43

Data sourced from proteomics studies available in the Human Protein Atlas.

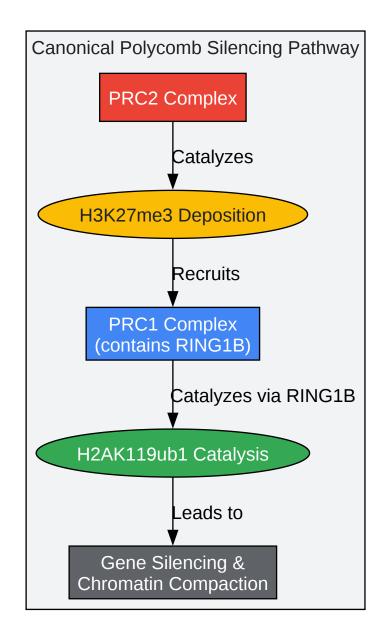


#### **Signaling and Functional Pathways**

PRC1, through RING1B, is a central player in the Polycomb silencing pathway. This pathway is crucial for maintaining the repressive chromatin state of key developmental genes, such as the HOX gene clusters, thereby ensuring proper cell fate determination.

The canonical model of Polycomb-mediated gene silencing is a sequential process. Initially, Polycomb Repressive Complex 2 (PRC2) is recruited to target genes, where it deposits the repressive histone mark H3K27me3. This mark is then recognized and bound by the CBX subunit of the PRC1 complex, leading to the recruitment of PRC1. Subsequently, the RING1B subunit of PRC1 catalyzes the monoubiquitylation of H2A at lysine 119 (H2AK119ub1), which leads to chromatin compaction and stable gene silencing.





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Canonical Polycomb-mediated gene silencing pathway.

### **Experimental Protocols**

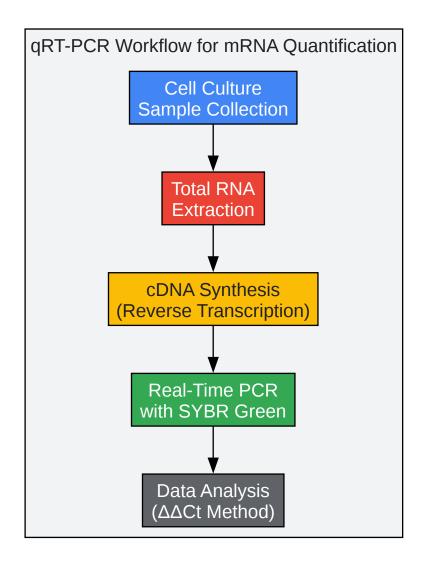
Accurate measurement of RING1B expression is crucial for understanding its role in cellular processes. The following are standard methodologies used to quantify its mRNA and protein levels.



### Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for RNF2 mRNA Expression

- RNA Extraction: Isolate total RNA from cultured cells using a TRIzol-based reagent or a commercial RNA purification kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
- Primer Design: Design primers specific to the RNF2 gene. Example primers:
  - Forward: 5'-AGTCACAGAAGCCACCATTG-3'
  - Reverse: 5'-GGTTCCTCTGTCTCCATTCA-3'
- qRT-PCR Reaction: Set up the reaction using a SYBR Green-based master mix. A typical reaction includes: 10 μL SYBR Green Master Mix, 1 μL forward primer (10 μM), 1 μL reverse primer (10 μM), 2 μL cDNA template, and nuclease-free water to a final volume of 20 μL.
- Data Analysis: Run the reaction on a real-time PCR cycler. Calculate relative expression levels using the  $\Delta\Delta$ Ct method, normalizing to a stable housekeeping gene such as GAPDH or ACTB.





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Workflow for quantifying RNF2 mRNA expression.

## Protocol 2: Western Blotting for RING1B Protein Expression

- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Quantify total protein concentration using a BCA assay.
- SDS-PAGE: Denature 20-30 μg of protein lysate per sample by boiling in Laemmli buffer.
  Separate proteins by size on a 10% or 12% SDS-polyacrylamide gel.



- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  - Incubate the membrane overnight at 4°C with a primary antibody specific for RING1B (e.g., rabbit anti-RING1B, 1:1000 dilution).
  - Wash the membrane three times with TBST.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., antirabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize the data.
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